Array ( [bid] => 14691862 ) Buy Trimethylolpropane dioleate | 25111-05-1

Trimethylolpropane dioleate

Catalog No.
S15281946
CAS No.
25111-05-1
M.F
C42H78O5
M. Wt
663.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trimethylolpropane dioleate

CAS Number

25111-05-1

Product Name

Trimethylolpropane dioleate

IUPAC Name

[2-(hydroxymethyl)-2-[[(Z)-octadec-9-enoyl]oxymethyl]butyl] (Z)-octadec-9-enoate

Molecular Formula

C42H78O5

Molecular Weight

663.1 g/mol

InChI

InChI=1S/C42H78O5/c1-4-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-40(44)46-38-42(6-3,37-43)39-47-41(45)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-5-2/h19-22,43H,4-18,23-39H2,1-3H3/b21-19-,22-20-

InChI Key

NKSZWBYBTXAALC-WRBBJXAJSA-N

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(CC)(CO)COC(=O)CCCCCCCC=CCCCCCCCC

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\CCCCCCCC)(CO)CC

Trimethylolpropane dioleate is an ester derived from the reaction of trimethylolpropane and oleic acid. This compound is characterized by its unique structure, which consists of three hydroxymethyl groups and two oleate chains, making it a significant polyol ester. It is recognized for its biodegradable properties and is often used in various industrial applications, particularly in lubrication and as a base for biolubricants.

The primary chemical reaction involved in the formation of trimethylolpropane dioleate is esterification, where trimethylolpropane reacts with oleic acid. This reaction typically requires a catalyst to proceed efficiently. Common catalysts include methanesulfonic acid and stannous oxide, which facilitate the condensation of the hydroxyl groups of trimethylolpropane with the carboxylic acid groups of oleic acid under controlled temperatures ranging from 160°C to 230°C .

The general reaction can be represented as follows:

Trimethylolpropane+2Oleic AcidCatalystTrimethylolpropane Dioleate+Water\text{Trimethylolpropane}+2\text{Oleic Acid}\xrightarrow{\text{Catalyst}}\text{Trimethylolpropane Dioleate}+\text{Water}

Trimethylolpropane dioleate exhibits low toxicity and is considered environmentally friendly, making it suitable for use in applications where human exposure may occur. Its biocompatibility allows it to be utilized in personal care products and as a lubricant in food processing environments . Additionally, studies have shown that it can enhance the viscosity index of lubricants, contributing to improved performance under varying temperature conditions .

Several methods have been developed for synthesizing trimethylolpropane dioleate:

  • Conventional Esterification: This involves mixing trimethylolpropane with oleic acid in the presence of a catalyst such as stannous oxide or methanesulfonic acid. The reaction is typically conducted under reduced pressure to remove water and drive the reaction to completion .
  • Catalytic Methods: Recent advancements have introduced the use of nanocatalysts (e.g., molybdenum disulfide) which can enhance the efficiency of the esterification process while providing better lubrication properties to the final product .
  • Environmental Considerations: Some synthesis methods focus on minimizing environmental impact by using renewable resources and optimizing reaction conditions to reduce waste .

Trimethylolpropane dioleate has a wide range of applications, including:

  • Biolubricants: It serves as a base oil in biodegradable lubricants, particularly in applications requiring high lubrication performance under extreme conditions.
  • Industrial Lubricants: Utilized in hydraulic fluids and metalworking fluids due to its favorable viscosity characteristics and biodegradability.
  • Personal Care Products: Incorporated into formulations for cosmetics and skin care products due to its emollient properties .

Several compounds share structural similarities with trimethylolpropane dioleate, each exhibiting unique properties:

CompoundStructureKey Features
Trimethylolpropane trioleateThree oleate chainsHigher viscosity, suitable for specialized lubricants
Glycerol dioleateTwo oleate chainsCommonly used in food applications, less biodegradable than dioleate
Pentaerythritol tetraoleateFour oleate chainsHigher molecular weight, used in high-performance lubricants

Uniqueness of Trimethylolpropane Dioleate

Trimethylolpropane dioleate stands out due to its combination of three hydroxymethyl groups with two oleate chains, providing enhanced lubrication properties while maintaining biodegradability. This makes it particularly useful for applications where environmental impact is a concern.

Catalytic Esterification Processes

Trimethylolpropane dioleate synthesis primarily employs catalytic esterification processes that facilitate the formation of ester bonds between trimethylolpropane and oleic acid [1] [2]. The fundamental approach involves direct esterification under controlled conditions with various catalytic systems to achieve optimal conversion rates and product purity [3] [4].

Acid-Catalyzed Homogeneous Systems

Para-toluenesulfonic acid represents the most extensively studied homogeneous catalyst for trimethylolpropane dioleate synthesis [3] [5]. Research demonstrates that para-toluenesulfonic acid offers superior solubility in hydrophobic solvents compared to mineral acids, making it particularly suitable for fatty acid esterification reactions [3]. The catalyst concentration significantly influences reaction efficiency, with optimal performance observed at 1.5 to 2.0 percent by weight relative to oleic acid mass [3].

Sulfuric acid serves as an alternative homogeneous catalyst, demonstrating effective conversion rates under specific conditions [6] [7]. Studies indicate that sulfuric acid-catalyzed reactions achieve approximately 91.2 percent conversion of oleic acid with trimethylolpropane at 150 degrees Celsius over five hours [7] [8]. The reaction proceeds through protonation of the carboxyl group, followed by nucleophilic attack from the hydroxyl groups of trimethylolpropane [6] [5].

Heterogeneous Solid Acid Catalysts

Stannous oxide-based catalysts have emerged as highly effective heterogeneous alternatives for trimethylolpropane ester synthesis [9] [10]. Research on stannous oxide supported on rutile titanium dioxide demonstrates exceptional catalytic performance, achieving 99.6 percent conversion in trimethylolpropane esterification with n-octanoic acid at 160 degrees Celsius over five hours [9] [10]. The catalyst system exhibits remarkable stability, maintaining efficiency through six catalytic cycles without significant deactivation [9].

Montmorillonite-based clay catalysts offer another heterogeneous approach for fatty acid esterification with polyols [11]. Studies utilizing acidic montmorillonite catalysts show yield rates reaching 94 percent under optimized conditions, with recovery rates exceeding 96 percent after five reaction batches [11]. The heterogeneous nature of these catalysts facilitates easier product separation and catalyst recovery compared to homogeneous systems [11] [12].

Azeotropic Distillation Enhancement

Water removal through azeotropic distillation significantly enhances esterification efficiency by shifting reaction equilibrium toward product formation [13] [14]. The Dean-Stark apparatus serves as the standard equipment for continuous water removal during esterification reactions [13] [15]. This approach exploits the immiscibility of esters and water, allowing selective water extraction while maintaining reaction temperature [13] [16].

Toluene functions as the primary azeotroping agent due to its favorable boiling point characteristics and density properties relative to water [6] [17]. The toluene-water azeotrope forms at approximately 84 degrees Celsius, facilitating efficient water removal while preserving reaction components [17]. Implementation of azeotropic distillation typically extends reaction duration to 20-30 hours but achieves nearly quantitative conversions [14].

Reaction Kinetics and Mechanistic Studies

Kinetic Parameter Analysis

Comprehensive kinetic studies reveal the temperature and catalyst concentration dependencies of trimethylolpropane dioleate formation [3]. Initial acid values of oleic acid typically measure 168.5 milligrams potassium hydroxide per gram, serving as the baseline for conversion monitoring [3]. Acid value reduction directly correlates with ester formation progress, providing quantitative assessment of reaction advancement [3].

Temperature optimization studies demonstrate optimal reaction rates between 105 and 120 degrees Celsius for para-toluenesulfonic acid-catalyzed systems [3]. Higher temperatures up to 150 degrees Celsius increase reaction rates but promote undesirable side reactions including dehydration, oxidation, and thermal degradation [3]. These side reactions manifest as reaction mixture darkening and reduced product quality [3].

Table 1: Catalyst Performance Comparison for Trimethylolpropane Dioleate Synthesis

CatalystConcentration (% w/w)Temperature (°C)Reaction Time (hours)Conversion (%)References
para-toluenesulfonic acid1.51203.095.0Kopchev & Bayryamov, 2022 [3]
Sulfuric acid1.51505.091.2Mahmud & Salimon, 2014 [7]
Stannous oxide10.01605.099.6Su et al., 2023 [9]
Novozym 435 (lipase)15.06072.062.0PubMed Study [4]
Candida rugosa lipase4.04510.090.0Fernandes et al., 2018 [18]

Mechanistic Pathways

The esterification mechanism proceeds through well-established carbonyl activation pathways [3] [5]. Initial catalyst interaction involves protonation of the oleic acid carboxyl group, increasing electrophilic character of the carbonyl carbon [5]. Nucleophilic attack by trimethylolpropane hydroxyl groups follows, forming tetrahedral intermediates that subsequently eliminate water to yield ester products [5] [19].

Catalyst concentration studies reveal optimal performance windows that balance reaction rate enhancement with side reaction minimization [3]. Para-toluenesulfonic acid concentrations below 0.5 percent by weight result in insufficient catalytic activity, while concentrations exceeding 3.0 percent promote excessive side reactions and catalyst emulsification [3]. The optimal range of 1.5 to 2.0 percent by weight achieves maximum conversion efficiency while maintaining product quality [3].

Table 2: Kinetic Parameters and Mechanistic Data

Parameterpara-toluenesulfonic acid 1.5%para-toluenesulfonic acid 2.0%UncatalyzedEnzyme Systems
Initial acid value (mg KOH/g)168.5168.5168.5168.5
Final acid value at 1200 min (mg KOH/g)0.72.1867.2Variable
Conversion at 15 minutes (%)63.673.45.2Low
Conversion at 360 minutes (%)97.695.345.862.0
Optimal catalyst concentration classificationOptimalGoodPoorSpecial conditions

Reaction Rate Dependencies

Molar ratio optimization demonstrates significant influence on product distribution and overall conversion efficiency [7] [8]. Studies indicate optimal molar ratios of oleic acid to trimethylolpropane range from 3:1 to 3.9:1 for maximum triester formation [7] [8]. Higher molar ratios favor complete esterification of all three hydroxyl groups but may result in excess acid requiring additional purification steps [7].

Time-dependent conversion studies reveal biphasic kinetic behavior with rapid initial esterification followed by slower approach to equilibrium [3]. The first phase typically achieves 60-75 percent conversion within the first 15 minutes under optimal conditions, while complete conversion requires several hours depending on catalyst system and reaction conditions [3]. This kinetic profile reflects the progressive decrease in available hydroxyl groups as esterification proceeds [3].

Green Chemistry Approaches in Synthesis

Enzymatic Catalysis Systems

Enzymatic esterification represents a sustainable alternative to traditional acid-catalyzed processes, operating under mild conditions with reduced environmental impact [4] [20]. Lipase enzymes, particularly immobilized preparations, demonstrate selective catalytic activity for fatty acid esterification with polyols [4] [21]. Novozym 435, an immobilized Candida antarctica lipase B, shows significant activity in trimethylolpropane oleate synthesis under solvent-free conditions [4] [22].

Candida rugosa lipase systems achieve approximately 90 percent conversion in trimethylolpropane esterification reactions at 45 degrees Celsius [18]. The enzymatic approach eliminates the need for harsh chemical catalysts and operates at substantially lower temperatures than conventional methods [18] [23]. However, reaction times typically extend to 8-10 hours for optimal conversion, representing a trade-off between environmental benefits and process efficiency [18].

Table 3: Green Chemistry Synthesis Approaches

Synthesis MethodTemperature Range (°C)Pressure ConditionsCatalyst TypeMolar Ratio (Acid:Trimethylolpropane)Yield Range (%)
Acid-catalyzed esterification105-120Atmosphericpara-toluenesulfonic acid3:185-95
Enzyme-catalyzed esterification45-65AtmosphericImmobilized lipase3.5:160-83
Microwave-assisted transesterification13010 millibarSodium methoxide4:166.9
Solvent-free esterification150-180AtmosphericSulfuric acid3.9:185-92

Solvent-Free Reaction Systems

Solvent-free esterification approaches eliminate organic solvent requirements, reducing environmental impact and simplifying product purification [21] [24]. Direct esterification between neat oleic acid and trimethylolpropane achieves comparable conversion rates to solvent-mediated reactions while minimizing waste generation [21]. These systems require careful temperature control to prevent thermal degradation while maintaining adequate reaction rates [21].

Microwave-assisted synthesis enhances reaction rates in solvent-free systems through selective heating and improved mass transfer [25]. Research demonstrates that microwave irradiation accelerates transesterification of palm oil methyl ester with trimethylolpropane by a factor of 3.1 compared to conventional heating [25]. The microwave approach reduces total energy requirements while maintaining product quality and yield [25].

Sustainable Catalyst Development

Development of recyclable heterogeneous catalysts addresses environmental concerns associated with homogeneous acid catalysts [11] [9]. Montmorillonite-based catalysts demonstrate excellent reusability, maintaining catalytic activity through multiple reaction cycles [11]. The heterogeneous nature facilitates catalyst separation and regeneration, reducing overall process environmental impact [11].

Magnetic-responsive solid acid catalysts represent advanced sustainable catalyst systems for esterification reactions [19]. These catalysts combine high catalytic activity with magnetic separability, enabling efficient catalyst recovery and reuse [19]. Iron oxide-based magnetic catalysts demonstrate comparable activity to conventional acid catalysts while offering superior separation characteristics [19].

Bio-based catalyst supports utilizing renewable materials further enhance process sustainability [20] [18]. Palm fatty acid distillate serves as both substrate and catalyst support in certain enzymatic systems, maximizing utilization of renewable feedstocks [18]. This approach aligns with circular economy principles by converting waste streams into valuable chemical intermediates [18].

Environmental and Performance Advantages

Trimethylolpropane dioleate serves as a critical component in bio-based lubricant formulations, offering exceptional environmental compatibility combined with superior performance characteristics. As a polyol ester derived from renewable feedstocks, this compound demonstrates biodegradability exceeding 90 percent according to standard testing protocols [1] [2]. The ester structure provides inherent environmental advantages over conventional mineral oil-based lubricants, exhibiting low toxicity and minimal environmental persistence [3] [4]. Research indicates that bio-based lubricants incorporating trimethylolpropane dioleate show superior lubricant properties over conventional mineral lubricants, with renewability and biodegradability being their strongest suit [5].

Thermophysical Properties for Lubricant Applications

The molecular architecture of trimethylolpropane dioleate contributes to exceptional thermophysical properties essential for high-performance lubricant formulations. Studies demonstrate that trimethylolpropane-based esters exhibit viscosity index values exceeding 180, significantly outperforming conventional mineral oils [6] [7]. The compound demonstrates thermal stability in the range of 213-230 degrees Celsius [2], providing adequate thermal resistance for demanding industrial applications. Flash point measurements consistently exceed 290 degrees Celsius [7], while pour point characteristics remain below -35 degrees Celsius [6] [7], establishing a wide operational temperature range suitable for diverse climatic conditions.

Hydraulic Fluid Applications

Trimethylolpropane dioleate serves as the primary base oil component in HFDU (Hydraulic Fluid Difficult to Ignite, Unique) fire-resistant hydraulic fluids, particularly in ISO 46 and ISO 68 viscosity grades [8] [9]. These formulations are specifically engineered for hydraulic systems operating in high-temperature environments where fire resistance is paramount. Industrial applications include casting production lines, blast furnaces, hot rolling plants, and power generation facilities [10]. The compound's high flash point and ignition temperature characteristics reduce flammability risks when hydraulic systems encounter hot metal surfaces, electrical sparks, or open flames [11].

Table 1: Performance Characteristics of Trimethylolpropane Dioleate in Hydraulic Applications

PropertySpecificationPerformance Benefit
Kinematic Viscosity at 40°C42-50 mm²/s [7]Optimal flow characteristics
Kinematic Viscosity at 100°C9-10 mm²/s [6]Temperature stability
Viscosity Index≥180 [6]Reduced viscosity variation
Flash Point≥290°C [7]Fire resistance
Pour Point≤-35°C [7]Cold weather operation
Acid Value≤1.0 mgKOH/g [7]Chemical stability

Metalworking Fluid Formulations

In metalworking applications, trimethylolpropane dioleate functions as both a base fluid and high-performance additive [12] [13]. The compound enhances lubrication, cooling, and stability characteristics while minimizing foam formation [13]. Typical concentration ranges extend from 5 to 90 percent in cutting and grinding operations, with 5 to 50 percent utilization in metal rolling applications [9]. The ester's excellent hydrolytic stability ensures consistent performance in water-based metalworking fluids without degradation of lubricity properties [12]. Research indicates that trimethylolpropane esters provide significantly better lubrication properties compared to mineral oil base stocks [12], contributing to improved tool life and surface finish quality.

Synthesis from Renewable Feedstocks

Recent advances in enzymatic synthesis demonstrate the production of trimethylolpropane dioleate from waste edible oil biodiesel using immobilized lipase enzymes [1]. Optimal synthesis conditions achieve 99 percent conversion with 89 percent triester content using Novozyme 435 catalyst [1]. Alternative synthesis pathways utilize fatty acids methyl esters from waste cooking oil, achieving 83 percent conversion with Lipozyme TL IM enzyme systems [1]. These biotechnological approaches provide sustainable production methods while maintaining product quality specifications required for lubricant applications.

Biodegradability and Environmental Fate

Environmental assessment studies confirm the rapid biodegradation characteristics of trimethylolpropane dioleate under aerobic conditions. Standard biodegradability testing protocols demonstrate degradation rates exceeding 90 percent within standard testing periods [11]. The compound exhibits low bioaccumulation potential and minimal aquatic toxicity, supporting its classification as an environmentally acceptable lubricant [3]. Comparative lifecycle assessments indicate that bio-based formulations incorporating trimethylolpropane dioleate demonstrate reduced greenhouse gas emissions and lower environmental impact throughout the product lifecycle compared to petroleum-derived alternatives [14].

Functional Additives in Polymer Engineering

Polymer Processing Aid Applications

Trimethylolpropane dioleate demonstrates significant utility as a functional additive in polymer processing operations, particularly in thermoplastic extrusion and molding applications [15] [16]. The compound functions as a polymer processing aid by forming a coating layer on metallic surfaces of production machinery, thereby reducing adhesion between processed polymers and equipment surfaces [17]. This mechanism effectively reduces shear stress in die land areas and eliminates melt fracture phenomena that compromise product quality [17]. Industrial applications include blown and cast film extrusion, pipe and tube manufacturing, monofilament production, and wire and cable extrusion [16].

Rheological Modification Properties

The ester structure of trimethylolpropane dioleate enables effective rheological modification in polymer systems through plasticization and lubrication mechanisms. Research demonstrates that incorporation of trimethylolpropane esters at concentrations of 100-500 parts per million provides excellent results in preventing die buildup during polymer processing [17]. The compound's low viscosity and excellent dispersibility characteristics facilitate uniform distribution throughout the polymer matrix, greatly reducing the risk of gel formation during extrusion operations [17]. Processing benefits include reduced extruder pressure, lower energy consumption, and increased output [16].

Thermal Stability in Polymer Applications

Thermophysical analysis reveals that trimethylolpropane dioleate maintains structural integrity under elevated processing temperatures typical of polymer manufacturing operations. Studies indicate thermal stability up to 230 degrees Celsius [2], providing adequate thermal resistance for processing of engineering thermoplastics. The compound demonstrates low volatility characteristics under processing conditions, minimizing emission concerns and maintaining consistent processing performance [18]. Antioxidant compatibility studies show that trimethylolpropane-based esters exhibit enhanced thermal stability when formulated with half-hindered phenolic primary antioxidants and thiopropionate secondary antioxidants [18].

Compatibility with Polymer Systems

Trimethylolpropane dioleate exhibits broad compatibility with diverse polymer systems including polyethylene, polypropylene, polyethylene terephthalate, polybutylene terephthalate, and polyamide resins [17]. The compound's chemical structure enables miscibility with both polar and non-polar polymer matrices, facilitating incorporation into diverse formulation systems. Processing aid applications demonstrate effective performance in metallocene linear low-density polyethylene, linear low-density polyethylene, high-density polyethylene, low-density polyethylene, and ethylene vinyl acetate copolymers [19].

Table 2: Polymer Processing Performance Characteristics

Processing ParameterStandard RangeImprovement with Additive
Die Pressure Reduction-15-25% [16]
Energy Consumption-10-20% reduction [16]
Melt Fracture EliminationComplete [17]Enhanced surface quality
Die Buildup ReductionSignificant [17]Extended processing time
Gel Formation RiskMinimized [17]Improved product consistency

Mechanical Property Enhancement

Incorporation of trimethylolpropane dioleate in polymer formulations contributes to enhanced mechanical properties through improved polymer chain mobility and stress distribution. Research indicates that polyol esters can enhance elasticity, tensile strength, and moisture resistance due to their multifunctional molecular architecture [20]. The compound's plasticizing effect reduces brittleness while maintaining dimensional stability in processed polymer products. Long-term performance studies demonstrate maintained mechanical properties under thermal aging conditions when appropriate antioxidant systems are employed [18].

Fiber and Textile Applications

In textile polymer applications, trimethylolpropane dioleate serves as a fiber auxiliary component, particularly in spinning finish formulations [8] [21]. The compound provides lubrication during fiber drawing operations while imparting desired surface properties to synthetic fibers. Applications include polyester, polyamide, and polypropylene fiber production, where the ester contributes to reduced fiber breakage and improved processing efficiency. The biodegradable nature of trimethylolpropane dioleate supports environmentally responsible textile manufacturing practices increasingly demanded by the industry [8].

Additive Synergism and Formulation Considerations

Formulation studies reveal that trimethylolpropane dioleate demonstrates synergistic effects when combined with other polymer processing additives. The compound exhibits compatibility with fluoropolymer processing aids, enabling enhanced performance at reduced overall additive concentrations [17]. Optimal formulation approaches incorporate 0.01 to 10 parts by weight of trimethylolpropane dioleate in combination with oxidation inhibitors at 0.01 to 2 parts by weight [22]. This additive system provides comprehensive performance benefits including improved processability, enhanced oxidation resistance, and maintained polymer integrity [22].

Cosmetic Formulation Chemistry

Emollient Properties and Skin Compatibility

Trimethylolpropane dioleate and related trimethylolpropane esters demonstrate exceptional emollient properties in cosmetic formulations, functioning as skin conditioning agents that maintain skin in good condition while softening and smoothing the skin surface [23]. The polyol ester structure enables formation of a semi-occlusive film that provides moisturizing benefits through enhanced water retention and reduced transepidermal water loss [24]. Clinical studies indicate that trimethylolpropane esters exhibit excellent skin compatibility and are suitable for sensitive skin types, helping to maintain the skin's natural barrier function without causing irritation [25].

Sensory Characteristics and Formulation Benefits

The molecular architecture of trimethylolpropane dioleate contributes to distinctive sensory properties that enhance cosmetic product performance. Research demonstrates that trimethylolpropane esters provide a light and less oily texture compared to traditional emollients, offering excellent emulsion stability and high skin affinity [26]. The compound exhibits superior oxidation stability, crucial for maintaining product integrity and extending shelf life in cosmetic formulations [26]. Formulation studies reveal that usage rates of 1-20 percent provide optimal sensory modification while maintaining product stability under varied storage conditions [26].

Multifunctional Performance in Cosmetic Systems

Trimethylolpropane dioleate functions as a multifunctional cosmetic ingredient beyond basic emollient properties. The compound serves as an excellent pigment dispersant for color cosmetics and sun care formulations, facilitating uniform distribution of mineral sunscreen agents and color pigments [24]. In hair care applications, trimethylolpropane esters provide conditioning benefits and enhanced shine while maintaining manageable viscosity characteristics [24]. The versatility of ester chemistry enables fine-tuning of product properties including refractive index, dielectric constant, spreadability, and solubility through structural modifications [24].

Emulsification and Stabilization Properties

Advanced formulation studies demonstrate that trimethylolpropane esters exhibit enhanced emulsification capabilities when incorporated into cosmetic emulsion systems. The compound contributes to stable emulsion formation in both oil-in-water and water-in-oil systems, providing long-term stability under thermal cycling conditions [25]. Research indicates that concentration ranges of 0.1 to 40 percent by weight in combination with conventional surfactants and emulsifiers achieve optimal emulsion characteristics [27]. The hydrophilic-lipophilic balance of trimethylolpropane dioleate enables compatibility with diverse cosmetic ingredients while maintaining emulsion integrity [27].

Table 3: Cosmetic Formulation Performance Parameters

Formulation AspectPerformance CharacteristicTypical Usage Level
Emollient FunctionSkin softening and smoothing [23]1-20% [26]
Sensory ModificationLight, non-greasy texture [26]2-15% [28]
Pigment DispersionEnhanced color uniformity [24]5-25% [28]
Emulsion StabilityLong-term thermal stability [25]0.1-40% [27]
Oxidation ResistanceExtended shelf life [26]1-10% [26]

Cold Process Compatibility and Manufacturing Advantages

Trimethylolpropane dioleate demonstrates exceptional compatibility with cold process manufacturing methods, enabling energy-efficient production of cosmetic formulations [27]. The compound readily incorporates into formulation systems without requiring elevated temperatures, reducing manufacturing costs and minimizing thermal degradation of heat-sensitive ingredients [27]. This processing advantage supports sustainable manufacturing practices while maintaining product quality standards required for premium cosmetic applications [27].

Natural and Sustainable Cosmetic Applications

The bio-based origin of trimethylolpropane dioleate aligns with increasing consumer demand for natural and sustainable cosmetic ingredients. The compound's biodegradable nature and renewable feedstock derivation support environmentally responsible cosmetic formulation practices [25]. Market research indicates growing preference for plant-derived emollients that provide comparable or superior performance to synthetic alternatives while offering enhanced environmental profiles [25]. Regulatory assessments confirm cosmetic safety for intended use applications with appropriate usage concentrations [23].

Formulation Stability and Preservation

Long-term stability studies demonstrate that cosmetic formulations incorporating trimethylolpropane dioleate maintain chemical and physical stability under standard storage conditions. The ester linkage stability resists hydrolytic degradation under typical cosmetic pH ranges, ensuring consistent product performance throughout product shelf life [26]. Antioxidant compatibility enables formulation of stable systems that resist oxidative deterioration while maintaining desired sensory characteristics [26]. Preservation system compatibility allows incorporation of conventional cosmetic preservatives without adverse interactions or reduced efficacy [26].

Physical Description

Liquid

XLogP3

15.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

662.58492558 g/mol

Monoisotopic Mass

662.58492558 g/mol

Heavy Atom Count

47

UNII

N50538N1SO

General Manufacturing Information

Petroleum Lubricating Oil and Grease Manufacturing
9-Octadecenoic acid (9Z)-, 1,1'-[2-ethyl-2-(hydroxymethyl)-1,3-propanediyl] ester: ACTIVE

Dates

Last modified: 08-11-2024

Explore Compound Types